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Compound of Interest

Compound Name: Perfluoropinacol

Cat. No.: B1203177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

perfluoropinacol (1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), a crucial

building block in synthetic chemistry and materials science. The following sections detail the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with generalized experimental protocols for their acquisition. This document is

intended to serve as a valuable resource for the identification and characterization of this

unique fluorinated diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of perfluoropinacol. Due

to the presence of 1H, 13C, and 19F nuclei, a combination of NMR experiments provides a

complete picture of the molecule's connectivity and environment.

1H NMR Spectroscopy
The 1H NMR spectrum of perfluoropinacol is characterized by its simplicity, primarily showing

the resonance of the two hydroxyl protons.

Table 1: 1H NMR Spectroscopic Data for Perfluoropinacol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 - 6.0 Broad Singlet 2H -OH

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration,

and temperature due to hydrogen bonding and exchange phenomena. The strong electron-

withdrawing nature of the surrounding trifluoromethyl groups leads to a significant downfield

shift compared to typical aliphatic alcohols[1].

13C NMR Spectroscopy
The 13C NMR spectrum of perfluoropinacol will exhibit two primary resonances

corresponding to the quaternary carbons bearing the hydroxyl and trifluoromethyl groups, and

the carbons of the trifluoromethyl groups themselves. Significant C-F coupling is expected.

Table 2: Expected 13C NMR Spectroscopic Data for Perfluoropinacol

Chemical Shift (δ) ppm Multiplicity Assignment

~90 - 100 Multiplet C-OH

~120 - 130 Quartet (1JCF ≈ 280-300 Hz) -CF3

Note: The chemical shifts and coupling constants are estimates based on data for similar

fluorinated organic molecules. The actual appearance of the C-OH signal will be complex due

to coupling with the attached trifluoromethyl groups.

19F NMR Spectroscopy
19F NMR is the most informative NMR technique for perfluoropinacol, given the presence of

twelve fluorine atoms. All trifluoromethyl groups are chemically equivalent, leading to a single,

sharp resonance.

Table 3: Expected 19F NMR Spectroscopic Data for Perfluoropinacol
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Chemical Shift (δ) ppm Multiplicity Assignment

~ -70 to -80 Singlet -CF3

Note: The chemical shift is referenced to CFCl3 (δ = 0 ppm). The exact chemical shift can be

influenced by the solvent.

Infrared (IR) Spectroscopy
The IR spectrum of perfluoropinacol is dominated by absorptions corresponding to the O-H

and C-F bonds.

Table 4: Key IR Absorption Bands for Perfluoropinacol

Wavenumber (cm-1) Intensity Assignment

~3600 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~1300 - 1100 Very Strong C-F stretch

~1100 - 1000 Strong C-O stretch

Note: The O-H stretching band is typically broad due to intermolecular hydrogen bonding. The

C-F stretching region will likely show multiple strong absorptions characteristic of trifluoromethyl

groups. For derivatives of perfluoropinacol, characteristic absorptions for a five-membered

ring system have been observed near 1111, 1003, 969, 886, and 750 cm⁻¹[2].

Mass Spectrometry (MS)
Mass spectrometry of perfluoropinacol is expected to show fragmentation patterns

characteristic of highly fluorinated compounds. While a definitive experimental spectrum is not

readily available, predicted data suggests the molecular ion and common adducts.

Table 5: Predicted Mass Spectrometry Data for Perfluoropinacol
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m/z Ion

334.9936 [M+H]+

356.9756 [M+Na]+

332.9791 [M-H]-

Note: Data is based on predicted values. Experimental fragmentation would likely involve the

loss of HF, CF3, and other small fluorinated fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific spectrometer and sample

conditions.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of perfluoropinacol in a suitable

deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

1H NMR Acquisition:

Acquire a standard one-dimensional 1H NMR spectrum.

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

13C NMR Acquisition:

Acquire a proton-decoupled 13C NMR spectrum.

Due to the presence of quaternary carbons and C-F coupling, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to

obtain a good signal-to-noise ratio.

19F NMR Acquisition:

Acquire a proton-decoupled 19F NMR spectrum.
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19F is a highly sensitive nucleus, so a smaller number of scans (e.g., 16-32) is typically

sufficient.

Use a reference standard such as CFCl3 or another known fluorinated compound.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the perfluoropinacol sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Mix a small amount of perfluoropinacol (1-2 mg) with approximately 100-200 mg of dry

KBr powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm-1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of perfluoropinacol (e.g., 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, capable of

producing both positive ([M+H]+, [M+Na]+) and negative ([M-H]-) ions.

Analysis:
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Acquire a full scan mass spectrum to identify the molecular ion and common adducts.

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce

fragmentation and obtain structural information.

Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

perfluoropinacol and the relationship between the different spectroscopic techniques in

elucidating the molecular structure.
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Caption: Workflow for the spectroscopic analysis of perfluoropinacol.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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